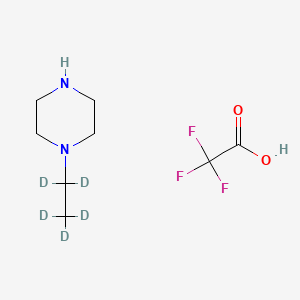
1-(1,1,2,2,2-Pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1,2,2,2-Pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid is a compound that combines a deuterated ethyl group with a piperazine ring and trifluoroacetic acid Deuterium, a stable isotope of hydrogen, is used to replace hydrogen atoms, resulting in a compound with unique properties
Preparation Methods
The synthesis of 1-(1,1,2,2,2-Pentadeuterioethyl)piperazine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The resulting protected piperazines can then be deprotected and further reacted to obtain the desired compound .
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product.
Chemical Reactions Analysis
1-(1,1,2,2,2-Pentadeuterioethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups onto the piperazine ring .
Scientific Research Applications
1-(1,1,2,2,2-Pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s deuterium content makes it useful in studies involving isotope effects and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-(1,1,2,2,2-Pentadeuterioethyl)piperazine involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions and metabolic processes due to the isotope effect. This can result in altered binding affinities and reaction kinetics, making the compound valuable in studies of enzyme mechanisms and drug interactions .
Comparison with Similar Compounds
1-(1,1,2,2,2-Pentadeuterioethyl)piperazine can be compared with other similar compounds, such as:
Piperazine: A simple cyclic compound with two nitrogen atoms, commonly used in pharmaceuticals and as an anthelmintic.
Deuterated Compounds: Other deuterated compounds, such as deuterated benzene or deuterated ethanol, which are used in various scientific studies for their unique properties.
Trifluoroacetic Acid Derivatives: Compounds containing trifluoroacetic acid, which are used in organic synthesis and as solvents.
The uniqueness of 1-(1,1,2,2,2-Pentadeuterioethyl)piperazine lies in its combination of deuterium, piperazine, and trifluoroacetic acid, providing a distinct set of properties and applications.
Properties
Molecular Formula |
C8H15F3N2O2 |
|---|---|
Molecular Weight |
233.24 g/mol |
IUPAC Name |
1-(1,1,2,2,2-pentadeuterioethyl)piperazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H14N2.C2HF3O2/c1-2-8-5-3-7-4-6-8;3-2(4,5)1(6)7/h7H,2-6H2,1H3;(H,6,7)/i1D3,2D2; |
InChI Key |
SURKFIJOFRVZJT-LUIAAVAXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCNCC1.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCN1CCNCC1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1R,2R,5R,7S,10R,11R,14R,15S,16S,18R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13827784.png)
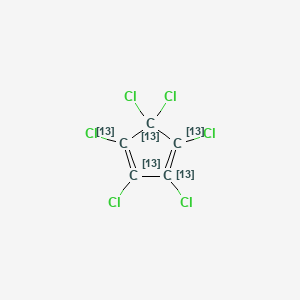
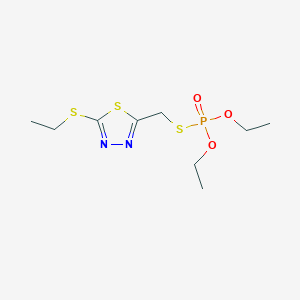
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
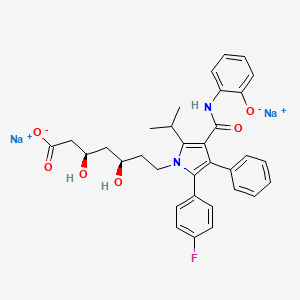
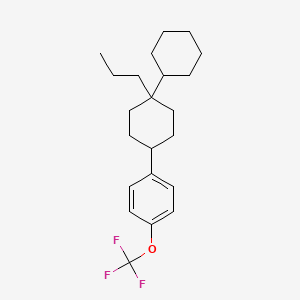
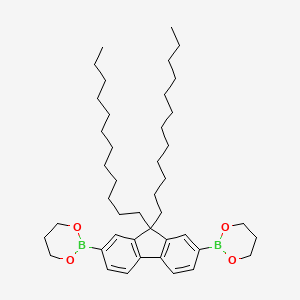
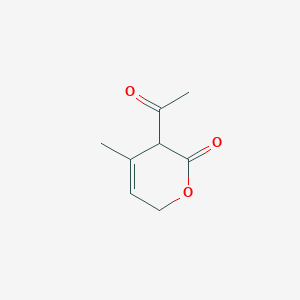
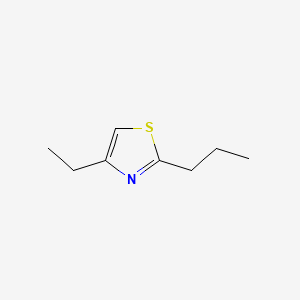
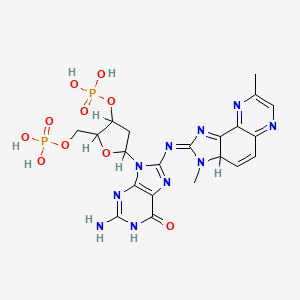
![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
